molecular formula C15H18N2O B3221189 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone CAS No. 120635-48-5

3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone

Cat. No. B3221189
CAS RN: 120635-48-5
M. Wt: 242.32 g/mol
InChI Key: MXQNTTFANZXYBY-DTQAZKPQSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the Castagnoli–Cushman reaction . Researchers have successfully prepared 59 derivatives of this scaffold using this method . The reaction likely proceeds through the formation of an imine intermediate , followed by cyclization to yield the desired 3,4-dihydroisoquinolin-1(2H)-one.

Mechanism of Action

The mode of action of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone remains an area of interest. Studies suggest that it exhibits antioomycete activity against the phytopathogen Pythium recalcitrans . The disruption of biological membrane systems in the pathogen is one proposed mechanism . Further investigations are needed to elucidate its precise interactions with cellular components.

properties

IUPAC Name

(3E)-3-(3,4-dihydro-2H-quinolin-1-ylimino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-14-8-3-7-13(11-14)16-17-10-4-6-12-5-1-2-9-15(12)17/h1-2,5,9H,3-4,6-8,10-11H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQNTTFANZXYBY-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN2CCCC3=CC=CC=C32)CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\N2CCCC3=CC=CC=C32)/CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 2
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 3
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 4
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 5
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 6
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone

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